molecular formula C16H14ClNO3 B8630474 5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid

5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid

Cat. No.: B8630474
M. Wt: 303.74 g/mol
InChI Key: GGCICZHFWINFFY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorophenyl group and a cyclobutoxy group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of a suitable phenyl precursor to introduce the chlorophenyl group. This is followed by the formation of the nicotinic acid core through a series of reactions, including cyclization and oxidation. The cyclobutoxy group is then introduced via an etherification reaction using cyclobutanol and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the nicotinic acid core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid is unique due to the presence of both the cyclobutoxy and nicotinic acid moieties, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C16H14ClNO3/c17-12-6-4-10(5-7-12)14-8-11(16(19)20)9-18-15(14)21-13-2-1-3-13/h4-9,13H,1-3H2,(H,19,20)

InChI Key

GGCICZHFWINFFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized in analogy to Example 9a using 5-bromo-6-cyclobutoxy-3-pyridinecarboxylic acid and B-(4-chlorophenyl)-boronic acid (CAN 1679-18-1) as starting materials; MS (ESI): 302.2 (M−H)−.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5-Bromo-6-cyclobutoxy-nicotinic acid (example 78 a; 1.531 g, 5.63 mmol), 4-chloro-phenylboronic acid (968 mg, 6.19 mmol), potassium carbonate (1.56 g, 11.3 mmol) and tetrakis(triphenylphosphine)palladium (325 mg, 281 μmol) were suspended in THF (38 mL) and water (38 mL). The reaction mixture was stirred at reflux temperature (100° C.) over the weekend. THF was removed and the residue was partitioned between water (pH=2) and ethyl acetate; the organic phases were combined, dried with MgSO4 and concentrated in vacuo to obtain the title compound (quant.) as off-white solid; MS (ESI) 302.2 (M−H)−.
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